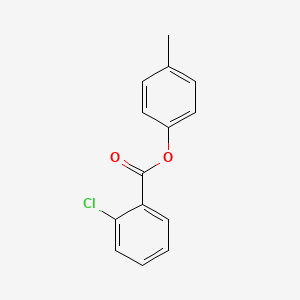
(4-Methylphenyl) 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenyl) 2-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 4-methylphenyl group attached to a 2-chlorobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl) 2-chlorobenzoate can be achieved through several methods. One common approach involves the esterification of 2-chlorobenzoic acid with 4-methylphenol in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of a continuous flow reactor, which allows for better control over reaction parameters and higher yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed for the synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylphenyl) 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-chlorobenzoic acid, while reduction can produce 2-chlorobenzyl alcohol .
Aplicaciones Científicas De Investigación
(4-Methylphenyl) 2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (4-Methylphenyl) 2-chlorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological molecules. The compound may also act as an inhibitor of certain enzymes, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl) 2-chlorobenzoate
- (4-Chlorophenyl) 2-chlorobenzoate
- (4-Methylphenyl) 4-chlorobenzoate
Uniqueness
(4-Methylphenyl) 2-chlorobenzoate is unique due to the presence of both a methyl group and a chlorine atom, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
6280-48-4 |
|---|---|
Fórmula molecular |
C14H11ClO2 |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
(4-methylphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO2/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 |
Clave InChI |
XLJNELFCIDKGTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


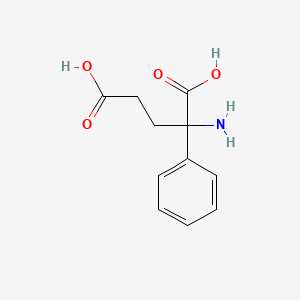
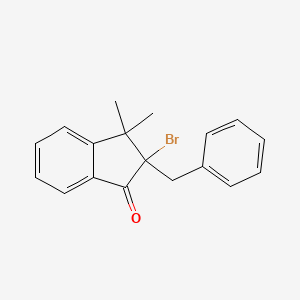
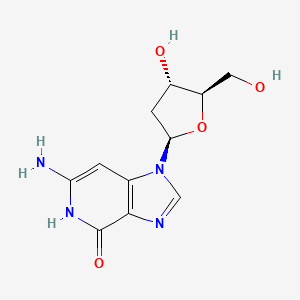
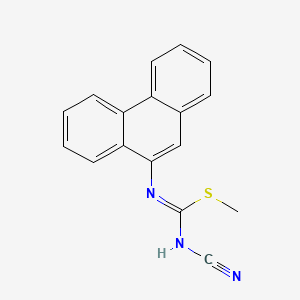
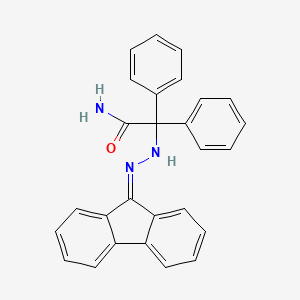
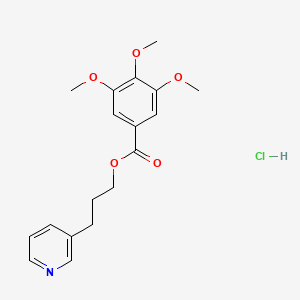
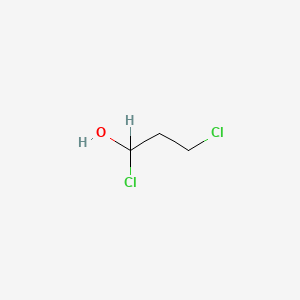

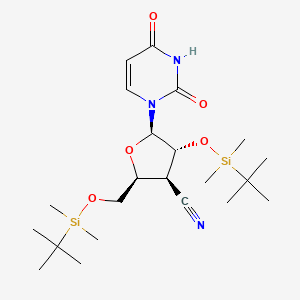
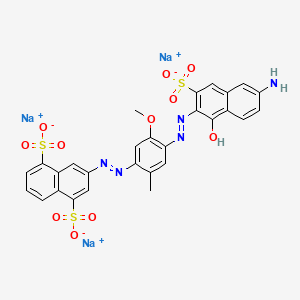

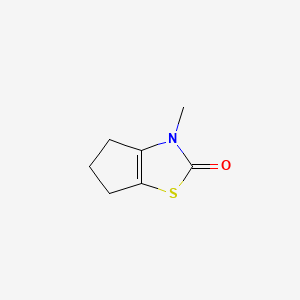
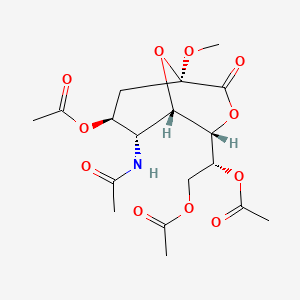
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)
